molecular formula C18H12BrN3 B13178287 6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine

6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13178287
M. Wt: 350.2 g/mol
InChI Key: NPPHGGKOWURHGK-UHFFFAOYSA-N
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Description

6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 6th position and two phenyl groups at the 2nd and 3rd positions of the pyrazolo[1,5-a]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with various reagents. One common method includes the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups replacing the bromine atom .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine involves the inhibition of CDK2. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest at specific phases (G1/S or G2/M), ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H12BrN3

Molecular Weight

350.2 g/mol

IUPAC Name

6-bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H12BrN3/c19-15-11-20-18-16(13-7-3-1-4-8-13)17(21-22(18)12-15)14-9-5-2-6-10-14/h1-12H

InChI Key

NPPHGGKOWURHGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2C4=CC=CC=C4)Br

Origin of Product

United States

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